N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide is a complex organic compound characterized by its unique structure, which includes two aminocarbonyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-cyclohexanedicarboxylic acid with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-benzenedicarboxamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-butane-dicarboxamide: Similar structure but with a butane chain instead of a cyclohexane ring.
Uniqueness
N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide is unique due to its cyclohexane core, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24N4O4 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-N,4-N-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C22H24N4O4/c23-19(27)15-3-1-5-17(11-15)25-21(29)13-7-9-14(10-8-13)22(30)26-18-6-2-4-16(12-18)20(24)28/h1-6,11-14H,7-10H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI Key |
PEZVREYZXMUPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)NC3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
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